1-(1-Aminocyclopentyl)propan-2-one

Description

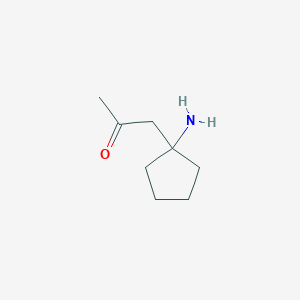

1-(1-Aminocyclopentyl)propan-2-one is a cyclic amine derivative of propan-2-one (acetone), featuring a cyclopentylamine group directly attached to the ketone moiety. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry, materials science, and catalysis. For instance, cyclopentylamine-containing compounds are often explored for their bioactivity, as seen in natural alkaloids like pelletierine (), and synthetic derivatives used in corrosion inhibition () or psychoactive substances ().

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(1-aminocyclopentyl)propan-2-one |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3 |

InChI Key |

XNQXWKMOKYZEJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1(CCCC1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Aminocyclopentyl)propan-2-one can be achieved through several routes. One common method involves the alkylation of cyclopentanone with an appropriate amine under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(1-Aminocyclopentyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclopentyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The ketone group in propan-2-one derivatives is often modified with aromatic, heterocyclic, or amino substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects: Aromatic substituents (e.g., chlorophenyl in ) enhance electron-withdrawing effects, increasing corrosion inhibition efficiency. In contrast, the cyclopentylamine group in the target compound may donate electrons via its amino group, altering reactivity in nucleophilic additions.

- Bioactivity: Methylamino or piperidinyl substituents () are linked to psychoactive or antiparasitic properties, suggesting the target compound’s amine group could confer similar biological interactions.

Physicochemical and Functional Properties

- Solubility : Hydroxyphenyl derivatives () exhibit higher water solubility due to polar -OH groups, whereas chlorophenyl or cyclopentylamine groups () may reduce solubility, favoring organic solvents.

- Stability : Cyclopentylamine’s ring strain (compared to piperidine in ) could influence thermal or hydrolytic stability, necessitating protective group strategies during synthesis.

- Corrosion Inhibition : The target compound’s amine group may act as an adsorption site on metal surfaces, akin to hydrazone derivatives (), but its efficiency would depend on substituent electronic effects.

Biological Activity

1-(1-Aminocyclopentyl)propan-2-one, also known by its chemical structure and various identifiers, has garnered attention for its potential biological activities. This compound is of particular interest in pharmacology due to its structural properties that may influence its interaction with biological systems.

- Molecular Formula : C8H15N

- Molecular Weight : 141.21 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes within biological systems. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Due to its potential interaction with monoamine transporters, it may have implications for treating depression.

- Analgesic Properties : Some studies have suggested that it could alleviate pain through central nervous system mechanisms.

- Neuroprotective Effects : There is emerging evidence that it may protect neural tissues from oxidative stress and neuroinflammation.

Comparative Studies

To better understand the efficacy and safety profile of this compound, comparative studies with known compounds are essential. Below is a table summarizing findings from various studies:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antidepressant | |

| Compound A (e.g., Fluoxetine) | SSRI, Antidepressant | |

| Compound B (e.g., Morphine) | Analgesic |

Case Study 1: Antidepressant Effects in Rodent Models

In a controlled study, rodents were administered varying doses of this compound. Behavioral assessments indicated a significant reduction in depressive-like symptoms compared to control groups treated with saline. The study highlighted the compound's potential as a novel antidepressant agent.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of the compound against induced oxidative stress in neuronal cell cultures. Results demonstrated that treatment with this compound led to a marked decrease in cell death and increased survival rates, suggesting its utility in neurodegenerative disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.